molecular formula C7H5BrFNO2 B13440101 2-Bromo-4-fluoropyridine-6-acetic acid

2-Bromo-4-fluoropyridine-6-acetic acid

Cat. No.: B13440101
M. Wt: 234.02 g/mol
InChI Key: KKSKVSJUABLVTL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoropyridine-6-acetic acid is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to form fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to produce 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of 2-Bromo-4-fluoropyridine-6-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoropyridine-6-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which can be further utilized in different applications.

Scientific Research Applications

2-Bromo-4-fluoropyridine-6-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoropyridine-6-acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-(6-bromo-4-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrFNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

KKSKVSJUABLVTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Br)F

Origin of Product

United States

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